molecular formula C18H29N3O2 B3103955 (S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethan-1-ol CAS No. 1454651-63-8

(S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethan-1-ol

Cat. No.: B3103955
CAS No.: 1454651-63-8
M. Wt: 319.4 g/mol
InChI Key: HMMXKBHUBMUIFA-HNNXBMFYSA-N
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Description

The compound (S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethan-1-ol features a benzo[7]annulen core fused with a piperazine ring. Key structural attributes include:

  • Benzo[7]annulen scaffold: A seven-membered carbocyclic ring fused to a benzene ring, providing a semi-rigid hydrophobic platform.
  • Substituents: A methoxy (-OCH₃) group at position 1 and an amino (-NH₂) group at position 2 on the benzo[7]annulen core.
  • Stereochemistry: The (S)-configuration at the chiral center influences molecular interactions, particularly in biological systems.

Properties

IUPAC Name

2-[4-[(6S)-2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-23-18-16-4-2-3-15(13-14(16)5-6-17(18)19)21-9-7-20(8-10-21)11-12-22/h5-6,15,22H,2-4,7-13,19H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMXKBHUBMUIFA-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1CCCC(C2)N3CCN(CC3)CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC2=C1CCC[C@@H](C2)N3CCN(CC3)CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301121698
Record name 4-[(6S)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454651-63-8
Record name 4-[(6S)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454651-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(6S)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-yl)piperazin-1-yl)ethan-1-ol is a complex organic compound with potential biological activities. Its structure features a piperazine moiety, which is known for various pharmacological effects, including interactions with neurotransmitter systems and potential anticancer properties.

  • IUPAC Name : (S)-2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-6-yl)piperazin-1-yl)ethan-1-ol
  • CAS Number : 1454651-63-8
  • Molecular Formula : C18H29N3O2
  • Molecular Weight : 319.45 g/mol
  • Purity : 97% .

The biological activity of (S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-yl)piperazin-1-yl)ethan-1-ol is primarily attributed to its interaction with various biological targets. The piperazine ring has been implicated in the inhibition of human acetylcholinesterase (AChE), which is critical in the regulation of neurotransmitter levels in the nervous system. This inhibition may lead to enhanced cholinergic activity, making it a candidate for further investigation in neurodegenerative diseases .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperazine derivatives. The compound's structure suggests that it may interact with cellular pathways involved in cancer proliferation. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating effective dose ranges .

Study 1: Inhibition of AChE

In a study focused on piperazine derivatives, it was found that compounds with similar structures inhibited AChE effectively. The study utilized molecular docking techniques to predict binding affinities at the enzyme's active sites. The results indicated that modifications to the piperazine ring could enhance inhibitory potency .

Study 2: Antiproliferative Effects

Another investigation evaluated various piperazine derivatives against several cancer cell lines. Compounds demonstrated significant antiproliferative activity with IC50 values ranging from 0.02 to 0.08 μmol/mL against A549 and HCT116 cells. These findings suggest that (S)-2-(4-(2-Amino...) could potentially exhibit similar or enhanced activities due to its unique structural characteristics .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
AChE InhibitionEnhances cholinergic signalingVaradaraju et al., 2013
Anticancer ActivityInhibits proliferation in cancer cellsPubMed studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Piperazine-Containing Benzo-Fused Derivatives

The following compounds share structural motifs with the target molecule:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Notable Features
Target Compound Not explicitly provided - - 2-Amino, 1-methoxy, hydroxyethyl (S)-configuration, benzo[7]annulen
7f C₂₀H₂₀N₄O₃S - 138–141 4-Nitrophenyl, propanone Nitro group (electron-withdrawing)
8a C₂₂H₂₆N₂O₃S - 148–149 Phenyl, propanol Propanol chain (polar)
4-(4-Methylpiperazino)aniline C₁₁H₁₇N₃ 191.27 89–91 Methylpiperazine, aniline Simplified piperazine derivative
Compound C₃₀H₃₈ClN₇O₃ 580.12 - Chloro, pyrimidine, hydroxyethyl Complex substituents, H302 toxicity
Key Structural Differences
  • Core Scaffold : The target uses a benzo[7]annulen core, while analogs like 7f and 8a employ benzo[b]thiophen, altering aromaticity and steric bulk .
  • Substituent Chemistry: Electron Effects: The nitro group in 7f is electron-withdrawing, contrasting with the electron-donating methoxy group in the target . Polarity: The hydroxyethyl group in the target and ’s compound enhances water solubility compared to 7f’s propanone chain . Chirality: The (S)-configuration in the target may confer distinct receptor-binding properties absent in racemic analogs.

Physicochemical Properties

  • Simpler piperazine derivatives (e.g., 4-(4-Methylpiperazino)aniline: 89–91°C) exhibit lower melting points due to reduced structural complexity .
  • Solubility: Hydroxyethyl and propanol groups (target and 8a) improve aqueous solubility over nitro- or chloro-substituted analogs .

Pharmacological Implications

  • Toxicity: ’s compound carries an H302 warning (oral toxicity), possibly linked to its chloro and pyrimidine substituents . The target’s amino and methoxy groups may mitigate such risks.
  • Bioactivity: Piperazine derivatives often target GPCRs. The benzo[7]annulen scaffold’s rigidity may enhance receptor selectivity compared to flexible propanone chains in 7f .

Research Findings and Data Gaps

  • Structural Insights : Substituent electronic properties and stereochemistry critically influence physicochemical and biological behavior.
  • Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Further studies are needed to confirm its solubility, stability (e.g., storage at 2–8°C as in ), and receptor affinity.

Q & A

Q. How to synthesize novel derivatives for enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer : Introduce lipophilic substituents (e.g., trifluoromethyl groups) at the 6-position of the benzo[7]annulene ring. Reflux chalcone intermediates with dichlorophenylhydrazine in ethanol for 12 hours to generate pyrazoline derivatives, followed by logP optimization via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethan-1-ol
Reactant of Route 2
(S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethan-1-ol

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